molecular formula C12H12N2O2S B2553684 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one CAS No. 2197492-64-9

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one

Cat. No.: B2553684
CAS No.: 2197492-64-9
M. Wt: 248.3
InChI Key: UANDZJBMPYYKOH-UHFFFAOYSA-N
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Description

It has a molecular formula of C12H12N2O2S and a molecular weight of 248.3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one typically involves the reaction of 2-aminobenzothiazole with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require the use of a catalyst to facilitate the reaction . The mixture is then extracted, treated with activated carbon, and filtered to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antibacterial agent, inhibiting enzymes such as dihydroorotase and DNA gyrase.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In medicinal applications, it may interact with various cellular pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one.

    Piperidin-2-one: Another precursor used in the synthesis.

    Benzothiazole Derivatives:

Uniqueness

This compound is unique due to its specific combination of a benzothiazole moiety with a piperidin-2-one structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11-9(5-3-7-13-11)16-12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANDZJBMPYYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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